Molsidomine

Description

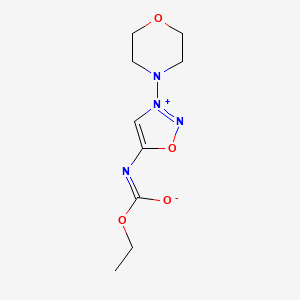

Molsidomine is an orally active, long-acting vasodilator, which belongs to the class of medications known as syndnones. Interestingly, it is being studied as being a preventive measure in cerebral infarction.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.

A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.

Properties

IUPAC Name |

(1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFWDASMENKTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045171 | |

| Record name | Molsidomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Molsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25717-80-0 | |

| Record name | Molsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molsidomine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molsidomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molsidomine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46583G77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis Pathways for Molsidomine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine, a potent nitric oxide (NO) donor prodrug, and its derivatives are of significant interest in cardiovascular and related therapeutic areas. This technical guide provides a comprehensive overview of the chemical synthesis pathways for this compound and its key derivatives. It details both traditional and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducibility and further research. The guide also elucidates the crucial signaling pathway through which this compound exerts its therapeutic effects, visualized through a detailed diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a practical and in-depth understanding of the chemistry and pharmacology of this important class of compounds.

Introduction

This compound, chemically known as N-ethoxycarbonyl-3-morpholinosydnonimine, is a cardiovascular drug that functions as a long-acting vasodilator.[1][2] It belongs to the class of sydnonimines, which are mesoionic heterocyclic aromatic compounds. The therapeutic efficacy of this compound stems from its in vivo conversion to its active metabolite, linsidomine (B1675546) (SIN-1), which subsequently releases nitric oxide (NO).[3] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation.[2][3]

This guide will explore the primary synthetic routes to this compound and its derivatives, presenting both established and contemporary methods. A particular focus is placed on providing detailed experimental procedures and quantitative data to aid in practical laboratory applications.

Chemical Synthesis Pathways

The synthesis of this compound and its derivatives primarily revolves around the formation of the core sydnonimine ring structure. This can be achieved through several pathways, with the most common involving the nitrosation of α-aminonitriles followed by cyclization.[4][5]

Traditional Synthesis of this compound

A widely referenced method for the synthesis of this compound involves the reaction of 3-morpholinosydnonimine hydrochloride with an acylating agent, such as ethyl chloroformate. This reaction introduces the N-ethoxycarbonyl group to the exocyclic nitrogen atom of the sydnonimine ring.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-morpholinosydnonimine hydrochloride, Pyridine (B92270), Ethyl chloroformate, Chloroform (B151607), Anhydrous magnesium sulfate, Toluene (B28343).

-

Procedure:

-

Suspend 1.0 part by weight of 3-morpholinosydnonimine hydrochloride in 5 parts by volume of pyridine.

-

To this suspension, add 1.6 parts by volume of ethyl chloroformate dropwise with stirring.

-

Continue to agitate the mixture for a period to allow the reaction to proceed to completion.

-

Remove the pyridine from the reaction mixture by evaporation under reduced pressure.

-

Dissolve the resulting residue in a small amount of water and extract several times with chloroform.

-

Combine the chloroform extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the chloroform from the filtrate by distillation to obtain crude crystals of this compound.

-

Recrystallize the crude product from toluene to yield pure 3-morpholino-N-carboethoxysydnonimine.

-

-

Yield: 51%.

-

Melting Point: 140-141°C.

Mechanochemical Synthesis of this compound

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. A mechanochemical approach for the synthesis of this compound has been developed, offering advantages such as reduced solvent waste and potentially shorter reaction times. This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent in a solid-state reaction.[6][7]

Experimental Protocol: Mechanochemical Synthesis of this compound

This synthesis is a multi-step process carried out in a ball mill. The key steps involve the preparation of an iminosydnone carbonylimidazole intermediate followed by reaction with ethanol. The entire process consists of four linear steps performed in the solid state.[7]

-

Overall Yield: A convergent synthetic strategy provides an overall yield of 65%.[6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the exocyclic nitrogen or the morpholine (B109124) ring. A key intermediate in many of these syntheses is 3-morpholinosydnonimine (SIN-1).

SIN-1 is the primary active metabolite of this compound. Its synthesis is a crucial step in accessing various derivatives. A common route starts from N-aminomorpholine.[1][8]

Experimental Protocol: Synthesis of SIN-1 HCl [1]

-

Starting Materials: N-aminomorpholine, Sodium formaldehyde (B43269) bisulfite, Potassium cyanide.

-

Step 1: Imine Formation: React N-aminomorpholine with sodium formaldehyde bisulfite to form the corresponding imine intermediate.

-

Step 2: Nitrile Formation: Treat the imine intermediate with potassium cyanide to yield the corresponding nitrile compound.

-

Step 3: Nitrosation: The nitrile is then nitrosated to produce a nitrosohydrazine.

-

Step 4: Cyclization: Finally, cyclization of the nitrosohydrazine under acidic conditions affords SIN-1 hydrochloride.

-

Overall Yield: 50%.

This derivative is of interest as it is postulated to release nitric oxide without the concomitant production of superoxide (B77818) radicals.[1]

Experimental Protocol: Synthesis of N-Nitroso-3-morpholinosydnonimine [1]

-

Materials: SIN-1 hydrochloride, Sodium nitrite (B80452), Water, Methanol (B129727).

-

Procedure:

-

Prepare an ice-cooled solution of SIN-1 hydrochloride (0.500 g, 2.42 mmol) in water (2.5 mL).

-

Add a solution of sodium nitrite (0.200 g, 2.89 mmol) in water (7 mL) to the SIN-1 solution.

-

Stir the mixture for 6 hours at 0 °C.

-

Allow the reaction to stand at room temperature overnight.

-

Isolate the resulting solid by filtration on a fritted glass funnel.

-

Wash the solid with cold methanol to yield a yellow solid.

-

Recrystallize the product from methanol to obtain pure yellow crystals.

-

-

Yield: 73%.

-

Melting Point: 130 °C.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its key derivatives.

Table 1: Synthesis of this compound

| Synthesis Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |

| Traditional | 3-morpholinosydnonimine HCl | Ethyl chloroformate | Pyridine, Chloroform | 51 | 140-141 |

| Mechanochemical | Iminosydnone precursor | 1,1'-Carbonyldiimidazole (CDI) | Solid-state (ball mill) | 65 (overall) | Not specified |

Table 2: Synthesis of this compound Derivatives

| Derivative | Starting Material | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |

| SIN-1 HCl | N-aminomorpholine | NaHSO3, KCN, Nitrosating agent | Not specified | 50 | Not specified |

| N-Nitroso-3-morpholinosydnonimine | SIN-1 HCl | Sodium nitrite | Water | 73 | 130 |

Signaling Pathway of this compound

This compound acts as a prodrug, and its pharmacological effects are mediated through its active metabolite, SIN-1. The signaling pathway is initiated by the metabolic conversion of this compound and culminates in the relaxation of vascular smooth muscle.

Diagram of this compound's Signaling Pathway

Caption: this compound is metabolized to SIN-1, which releases NO, activating sGC and leading to vasodilation.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, offering both traditional and mechanochemical approaches. The experimental protocols and quantitative data presented herein are intended to be a valuable resource for chemists and pharmacologists in the field. The elucidation of the signaling pathway provides a clear understanding of the mechanism of action of this important cardiovascular drug. Further research into novel derivatives and optimization of synthetic routes will continue to be an important area of investigation, with the potential to yield new therapeutic agents with improved pharmacological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Sydnonimines: synthesis, properties and applications in chemical biology - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00535C [pubs.rsc.org]

- 6. EP2829541A1 - Novel synthesis of noroxymorphone from morphine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Pharmacokinetic Profile and Bioavailability of Molsidomine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Molsidomine in preclinical models. This compound, a prodrug of the nitric oxide (NO) donor linsidomine (B1675546) (SIN-1), is a vasodilator used in the treatment of angina pectoris. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the non-clinical safety evaluation and for predicting its pharmacokinetic behavior in humans.

Quantitative Pharmacokinetic Parameters

A comprehensive summary of the key pharmacokinetic parameters for this compound and its active metabolite, SIN-1, across different preclinical species is essential for comparative analysis. However, a thorough review of the available scientific literature reveals a significant gap in publicly accessible, direct comparative quantitative data for preclinical models. Much of the detailed pharmacokinetic research has been conducted in humans. The following tables summarize the available data.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans (Single Dose Administration)

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| IV | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available | - | ||

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| IV | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available | - | ||

| Human | Oral | 2 mg | 1.0 - 2.0 | ~15 ± 7 | Data Not Available | 1.6 ± 0.8 | 44 - 59 | [1][2] |

Table 2: Pharmacokinetic Parameters of SIN-1 (Linsidomine) Following this compound Administration

| Species | Route of this compound | Dose of this compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Human | Oral | 2 mg | ~1.0 - 2.0 | Data Not Available | Data Not Available | 1.0 - 2.0 | [1] |

Note: The lack of specific quantitative data for preclinical models in the publicly available literature is a significant finding of this review. The data for humans is provided for reference.

Metabolic Pathway of this compound

This compound is a prodrug that undergoes enzymatic conversion to its pharmacologically active metabolite, 3-morpholino-sydnonimine (SIN-1), also known as linsidomine.[3] This conversion is the rate-limiting step in its mechanism of action.[4] SIN-1 is unstable and non-enzymatically decomposes to release nitric oxide (NO), the ultimate effector molecule responsible for the vasodilatory effects.

Caption: Metabolic activation of this compound to release Nitric Oxide.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for key experiments based on common practices in preclinical research.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats (250-300g) and male Beagle dogs (8-12 kg) are commonly used models.

-

Housing: Animals should be housed in temperature and humidity-controlled facilities with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

-

Acclimatization: A minimum of one-week acclimatization period is recommended before the initiation of any experimental procedures.

Administration of this compound

-

Oral Administration (Rats): this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage. The volume should not exceed 10 mL/kg.

-

Intravenous Administration (Rats): For intravenous studies, this compound is dissolved in a sterile vehicle (e.g., saline) and administered as a bolus injection or infusion via a cannulated tail vein or jugular vein.

-

Oral Administration (Dogs): this compound can be administered orally in gelatin capsules.

-

Intravenous Administration (Dogs): Intravenous administration is typically performed via a cephalic or saphenous vein.

Blood Sampling

-

Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated jugular vein or via sparse sampling from the tail vein.

-

Dogs: Blood samples are collected from the cephalic or jugular vein at specified time intervals.

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method for Quantification of this compound and SIN-1

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the sensitive and specific quantification of this compound and its metabolites in plasma.

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. This involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation: A C18 reverse-phase column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution.

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and SIN-1 are monitored for accurate quantification. An internal standard is used to ensure accuracy and precision.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Intravenous and oral administration of this compound, a pharmacodynamic and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Conversion of Molsidomine to its Active Metabolite SIN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine, a sydnonimine derivative, is a potent vasodilator used in the treatment of angina pectoris. It functions as a prodrug, undergoing a cascade of conversion steps to ultimately release its pharmacologically active agent, nitric oxide (NO). This technical guide provides an in-depth exploration of the spontaneous and enzymatic conversion of this compound to its primary active metabolite, 3-morpholinosydnonimine (SIN-1), and the subsequent release of nitric oxide. The guide details the chemical mechanisms, pharmacokinetics, and the downstream signaling pathway. Furthermore, it furnishes detailed experimental protocols for the quantification of this compound and its metabolites, alongside methods for the detection of nitric oxide release, to support further research and development in this area.

The Conversion Pathway of this compound to Nitric Oxide

This compound itself is a relatively inactive compound. Its therapeutic effects are contingent on its biotransformation into the active metabolite SIN-1, which then serves as a spontaneous nitric oxide donor.[1] This process can be delineated into two principal stages:

-

Enzymatic Conversion of this compound to SIN-1: Following oral administration, this compound is absorbed and undergoes first-pass metabolism in the liver.[1][2] The primary metabolic reaction is an enzymatic hydrolysis of the ethyl-carbamoyl group at the N-2 position of the morpholino ring, a reaction catalyzed by esterases.[3] This hydrolysis results in the formation of the active metabolite, SIN-1 (linsidomine).[3][4] This initial enzymatic conversion is the rate-limiting step in the overall bioactivation of this compound.[3]

-

Spontaneous, Non-Enzymatic Conversion of SIN-1 to Nitric Oxide: Unlike organic nitrates, the release of nitric oxide from SIN-1 is a spontaneous, non-enzymatic process, which circumvents the development of pharmacological tolerance.[4][5] This conversion is a multi-step process:

-

Isomerization to SIN-1A: At physiological pH, SIN-1 undergoes a rapid, hydroxyl ion-dependent isomerization to its open-ring tautomer, SIN-1A.[4][6]

-

Oxidative Decomposition and Nitric Oxide Release: The subsequent release of nitric oxide from SIN-1A is an oxidative process.[6] In the presence of molecular oxygen, SIN-1A undergoes a one-electron oxidation to form a superoxide (B77818) anion (O₂⁻) and a SIN-1 cation radical. This radical is unstable and decomposes to form the inactive metabolite SIN-1C and nitric oxide (NO).[5] Other oxidizing agents, such as potassium hexacyanoferrate, can also facilitate this decomposition.[6]

-

The overall conversion pathway is depicted in the following diagram:

Caption: Metabolic activation of this compound.

Pharmacokinetics of this compound and SIN-1

The pharmacokinetic properties of this compound and its active metabolite SIN-1 are crucial for understanding its clinical efficacy and dosing regimens.

| Parameter | This compound | SIN-1 | Reference(s) |

| Bioavailability | 44 - 59% | - | [1][7] |

| Time to Peak Plasma Concentration (tₘₐₓ) | 1 - 2 hours | - | [1][7] |

| Elimination Half-life (t₁/₂) | 1 - 2 hours | 1 - 2 hours | [7][8][9] |

| Protein Binding | 3 - 11% | - | [7] |

| Volume of Distribution (Vd) | Corresponds to body weight | - | [7] |

| Excretion | >90% as metabolites in urine | - | [7] |

Experimental Protocols

Quantification of this compound and SIN-1 by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of this compound and SIN-1 in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Acetonitrile (B52724) (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0).

-

This compound and SIN-1 analytical standards.

-

Internal standard (e.g., a structurally similar compound not present in the sample).

-

Plasma samples.

-

Protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of phosphate buffer and acetonitrile. A typical starting condition is 90:10 (buffer:acetonitrile) with a linear gradient to 20:80 over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a wavelength of 305 nm or MS detection for higher sensitivity and specificity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound and SIN-1 standards spiked into blank plasma and processed as described above.

-

Quantify the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Caption: HPLC workflow for this compound and SIN-1.

Detection of Nitric Oxide Release using an Electrochemical Sensor

This protocol describes the use of an electrochemical sensor to measure the real-time release of NO from SIN-1.

Materials:

-

Nitric oxide selective electrochemical sensor and potentiostat.

-

Reaction vessel with a magnetic stirrer.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

SIN-1 stock solution.

-

Calibration standards for NO (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, or saturated NO solution).

Procedure:

-

Sensor Calibration:

-

Calibrate the NO sensor according to the manufacturer's instructions using known concentrations of a NO donor or a saturated NO solution. This will establish the relationship between the measured current and the NO concentration.

-

-

Measurement of NO Release from SIN-1:

-

Add a known volume of PBS to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C) with gentle stirring.

-

Immerse the calibrated NO sensor into the buffer and allow the baseline signal to stabilize.

-

Inject a known concentration of SIN-1 stock solution into the vessel to initiate the reaction.

-

Record the sensor output (current) over time. The increase in current corresponds to the release of NO.

-

-

Data Analysis:

-

Convert the measured current to NO concentration using the calibration curve.

-

The rate of NO release can be determined from the initial slope of the concentration versus time plot.

-

Caption: Electrochemical detection of NO release.

Signaling Pathway of Nitric Oxide

The nitric oxide released from SIN-1 exerts its vasodilatory effects by activating the soluble guanylate cyclase (sGC) signaling pathway in vascular smooth muscle cells.

-

Activation of Soluble Guanylate Cyclase (sGC): NO, being a small and lipophilic molecule, readily diffuses across cell membranes and binds to the heme prosthetic group of sGC.[1][4] This binding induces a conformational change in sGC, leading to its activation.

-

Conversion of GTP to cGMP: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4]

-

Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP act as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2]

-

Induction of Smooth Muscle Relaxation: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation.

Caption: The NO/cGMP/PKG signaling pathway.

Conclusion

The conversion of this compound to its active metabolite SIN-1 and the subsequent spontaneous release of nitric oxide represent a unique pharmacological mechanism that offers distinct advantages over traditional nitrate (B79036) therapies. A thorough understanding of the underlying chemical and biological processes, as detailed in this guide, is paramount for researchers and professionals in the field of drug development. The provided experimental protocols offer a foundation for further investigation into the pharmacokinetics and pharmacodynamics of this compound and its metabolites, paving the way for the development of novel therapeutic strategies targeting the nitric oxide signaling pathway.

References

- 1. NO-cGMP-PKG Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]

- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An impurity present in some samples of SIN-1 oxidizes it to nitric oxide in anaerobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between pharmacokinetics and pharmacodynamics of this compound and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Human pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Role of Molsidomine in cGMP-Mediated Vasodilation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Molsidomine is a potent, long-acting vasodilator of the sydnonimine class, utilized primarily in the management of angina pectoris.[1][2] Unlike traditional organic nitrates, its mechanism of action is distinguished by a unique bioactivation pathway that leads to the non-enzymatic, spontaneous release of nitric oxide (NO), thereby minimizing the development of pharmacological tolerance.[3][4] This guide provides a detailed examination of the molecular pharmacology of this compound, focusing on its metabolic activation, the subsequent nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling cascade, and the resulting vasodilation. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its effects, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: From Prodrug to Vasodilation

This compound itself is a relatively inactive prodrug.[3] Its therapeutic effects are contingent upon its metabolic conversion to active metabolites that ultimately serve as NO donors.[2][5]

Metabolic Activation Pathway

Following oral administration, this compound is rapidly absorbed and undergoes first-pass metabolism, primarily in the liver, to form its active metabolite, linsidomine (B1675546) (SIN-1).[3][5] This enzymatic conversion is the rate-limiting step in its action.[6] SIN-1 is unstable at physiological pH and spontaneously undergoes non-enzymatic decomposition to form SIN-1A, which carries a free nitroso group.[7][8] It is from SIN-1A that nitric oxide (NO) is spontaneously liberated.[3][9]

Caption: Metabolic activation cascade of this compound to its NO-releasing metabolite.

The cGMP Signaling Cascade

The released NO diffuses into adjacent vascular smooth muscle cells (VSMCs).[3] Inside the VSMCs, NO acts as a signaling molecule by binding to the heme moiety of soluble guanylate cyclase (sGC).[3][10] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][11]

The elevation of intracellular cGMP levels is the pivotal event leading to vasodilation.[11] cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[12] This phosphorylation cascade leads to a decrease in intracellular calcium (Ca²⁺) concentrations through mechanisms such as the inhibition of Ca²⁺ influx and the enhanced sequestration of Ca²⁺ into the sarcoplasmic reticulum.[12][13] The resulting reduction in cytosolic Ca²⁺ leads to the dephosphorylation of myosin light chains, causing the relaxation of the vascular smooth muscle, vasodilation, and increased blood flow.[3][13]

Caption: The NO/sGC/cGMP signaling pathway activated by this compound metabolites.

Distinction from Organic Nitrates

A key feature of this compound is its ability to circumvent the development of tolerance commonly observed with organic nitrates like nitroglycerin.[4][8] Organic nitrates require enzymatic bioactivation, a process dependent on the availability of thiol groups (e.g., from cysteine), which can become depleted with continuous use, leading to tolerance.[4][14] In contrast, this compound's active metabolite, SIN-1, releases NO spontaneously without enzymatic involvement or the need for thiol cofactors.[3][8][9] This makes this compound effective even in patients who have developed tolerance to traditional nitrates.[11]

Caption: Comparison of NO release from this compound and organic nitrates.

Pharmacokinetic Profile

This compound exhibits rapid absorption and metabolism.[15] Its pharmacokinetic properties are crucial for its clinical efficacy and dosing schedule.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite Linsidomine (SIN-1)

| Parameter | This compound | Linsidomine (SIN-1) | Reference |

|---|---|---|---|

| Bioavailability | ~60% (oral) | - | [16] |

| Time to Peak (Tmax) | 1 - 2 hours | 1 - 2 hours | [1][15] |

| Plasma Half-life (t½) | 1 - 2 hours (Healthy) | ~1 hour (Healthy) | [1][16] |

| 13.1 ± 10.0 hours (Cirrhosis) | 7.5 ± 5.4 hours (Cirrhosis) | [17] | |

| Protein Binding | Very low (3-11%) | - | [15][16] |

| Metabolism | Hepatic, to SIN-1 | Spontaneous decomposition | [3][5] |

| Excretion | >90% renal (as inactive metabolites) | - | [15][18] |

| Min. Effective Conc. | ~5 ng/mL | - |[16] |

Note: Pharmacokinetics can be significantly altered in patients with hepatic failure, leading to prolonged half-life.[16][17] Renal impairment does not markedly alter the pharmacokinetics.[15][18]

Quantitative Data on Vasodilatory and Hemodynamic Effects

The vasodilatory action of this compound translates into measurable hemodynamic effects that are beneficial in treating ischemic heart disease.

Table 2: Quantitative In Vivo and Clinical Effects of this compound/SIN-1

| Parameter Measured | Agent & Dose | Result | Study Population | Reference |

|---|---|---|---|---|

| Coronary Artery Diameter | SIN-1 (1 mg, intracoronary) | +12% increase in mean diameter at 2 min | 10 patients | [19] |

| +8% increase sustained at 60 min | 10 patients | [19] | ||

| SIN-1 (0.8 mg, intracoronary) | +26% (proximal) to +50% (distal) increase at 4 min | 9 patients | [20] | |

| Flow-Mediated Dilation | This compound (12 mg/day) | +60% increase after first intake | 10 patients with CAD | [21] |

| Exercise Tolerance | This compound (2 mg, oral) | Time to angina increased from ~6.75 min to ~11.5 min | 6 men with stable angina | [22] |

| Energy expenditure increased by 130% | 6 men with stable angina | [22] | ||

| Myocardial O₂ Consumption | This compound (intravenous) | Increase during pacing reduced from 58.3% to 33% vs. control | 12 patients with severe CAD | [23] |

| Pulmonary Arterial Pressure | Inhaled SIN-1A (10 mg) | -31.2% decrease in hypertensive model | Porcine model |[24] |

Table 3: Quantitative In Vitro Effects of this compound Metabolites

| Parameter Measured | Agent | IC₅₀ / EC₅₀ Value | Experimental System | Reference |

|---|---|---|---|---|

| Platelet Aggregation Inhibition | SIN-1 | IC₅₀: 0.1 - 0.8 µmol/L (thrombin/collagen-induced) | Human platelets | [25] |

| SIN-1 | IC₅₀: 1.4 µmol/L (arachidonic acid-induced) | Human PRP | [26] | |

| SIN-1 | IC₅₀: 0.9 µmol/L (U-46619-induced) | Human PRP | [26] | |

| Thromboxane (B8750289) B₂ Formation | SIN-1 | IC₅₀: 2.9 µmol/L | Human PRP | [26] |

| sGC Activation (cGMP formation) | SIN-1 | Slight cGMP increase alone; highly effective with GSH | Purified sGC |[27] |

PRP: Platelet-Rich Plasma; GSH: Glutathione; CAD: Coronary Artery Disease

Key Experimental Protocols

The study of this compound's effects on cGMP-mediated vasodilation involves specific in vitro and ex vivo methodologies.

Ex Vivo Vascular Reactivity Assessment (Myography)

This protocol is used to measure the direct effect of this compound's metabolites on blood vessel tone.[28]

Objective: To determine the concentration-response relationship of SIN-1 or SIN-1A-induced relaxation in isolated arterial rings.

Methodology:

-

Tissue Preparation: Isolate arteries (e.g., bovine coronary, rat aorta) and clean them of adherent connective tissue. Cut the artery into 2-3 mm rings.

-

Mounting: Mount the arterial rings in an organ bath chamber of a wire myograph, bathed in a physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.[28]

-

Equilibration & Pre-contraction: Allow rings to equilibrate under a set resting tension. Induce a stable contraction using a vasoconstrictor agent (e.g., Prostaglandin (B15479496) F2α or Phenylephrine).

-

Drug Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of the test compound (e.g., SIN-1) to the organ bath.

-

Data Acquisition: Record the isometric tension continuously. Relaxation is measured as the percentage decrease from the pre-contracted tone.

-

Analysis: Plot the percentage of relaxation against the log concentration of the drug to generate a concentration-response curve and determine the EC₅₀ value.

Caption: Standard experimental workflow for assessing vasodilation via myography.

Measurement of Intracellular cGMP Levels

This protocol quantifies the direct biochemical effect of this compound's metabolites on the target signaling molecule.[29]

Objective: To measure the change in intracellular cGMP concentration in vascular smooth muscle cells (VSMCs) upon stimulation with SIN-1 or SIN-1A.

Methodology:

-

Cell Culture: Grow primary VSMCs or a suitable cell line to confluence in culture dishes.

-

Pre-incubation: Wash the cells and pre-incubate them in a balanced salt solution, often containing a phosphodiesterase (PDE) inhibitor (e.g., M&B 22,948 or sildenafil) to prevent cGMP degradation and amplify the signal.[11][30]

-

Stimulation: Add the test compound (e.g., SIN-1) at various concentrations and for different time points.

-

Reaction Termination: Stop the reaction by aspirating the medium and adding a cell lysis agent, typically cold acid (e.g., 0.1N HCl or trichloroacetic acid), to halt enzymatic activity and extract the cyclic nucleotides.[29]

-

Sample Processing: Centrifuge the lysate to pellet the precipitated protein. Collect the supernatant containing the cGMP.

-

Quantification: Measure the cGMP concentration in the supernatant using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[28][29]

-

Normalization: Normalize the cGMP amount to the total protein content of the cell lysate to account for variations in cell number.

Conclusion

This compound's role in cGMP-mediated vasodilation is well-defined and clinically significant. Its action as a prodrug, leading to the spontaneous, non-enzymatic release of nitric oxide from its metabolites, provides a distinct pharmacological profile. This mechanism effectively stimulates the sGC-cGMP pathway to induce potent and sustained vasodilation while notably avoiding the tolerance associated with traditional organic nitrates. The quantitative data underscore its efficacy in improving coronary blood flow and reducing myocardial workload. For researchers and developers, this compound serves as a key example of a direct NO donor, and the experimental protocols detailed herein provide a foundation for further investigation into its therapeutic applications and the broader field of cGMP signaling.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Clinical comparison of nitrates and sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacological basis of therapy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between pharmacokinetics and pharmacodynamics of this compound and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclic GMP as the mediator of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. This compound | C9H14N4O4 | CID 5353788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. [Comparative course of maintenance of the effects of nitrite derivatives and this compound after prolonged administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Human pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Long-acting coronary vasodilatory action of the this compound metabolite Sin 1: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The new long-acting coronary artery dilator this compound and its metabolite SIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound improves flow-dependent vasodilation in brachial arteries of patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical and hemodynamic effects of the new dilator drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Haemodynamic effects of this compound in patients with severe chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Comparative Investigation of the Pulmonary Vasodilating Effects of Inhaled NO Gas Therapy and Inhalation of a New Drug Formulation Containing a NO Donor Metabolite (SIN-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effects of this compound and its metabolite SIN-1 on coronary vessel tone, platelet aggregation, and eicosanoid formation in vitro--inhibition of 12-HPETE biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. SIN-1, the main metabolite of this compound, inhibits prostaglandin endoperoxide analogue- and arachidonic acid-induced platelet aggregation as well as platelet thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A new pathway of nitric oxide/cyclic GMP signaling involving S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ahajournals.org [ahajournals.org]

- 30. ahajournals.org [ahajournals.org]

Molsidomine's Impact on Myocardial Oxygen Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of molsidomine on myocardial oxygen consumption (MVO2). This compound, a direct nitric oxide (NO) donor, exerts its primary therapeutic effect in the management of angina pectoris by reducing the oxygen demand of the heart muscle.[1][2][3] This document outlines the core mechanism of action, summarizes quantitative data from key preclinical and clinical studies, details experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic efficacy stems from its unique metabolic pathway. It is a prodrug that undergoes conversion in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[4][5] SIN-1 spontaneously, through a non-enzymatic process, releases nitric oxide (NO).[4] This is a key differentiator from organic nitrates, which require enzymatic conversion and are susceptible to the development of tolerance.[4]

The released NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2][4][6] This elevation in cGMP promotes the relaxation of smooth muscle cells, resulting in significant vasodilation.[2][4] this compound's vasodilatory action is more pronounced on the venous system, leading to a reduction in cardiac preload.[1][5] It also reduces afterload, collectively decreasing the workload on the heart and, consequently, myocardial oxygen demand.[1][4][7]

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters and myocardial oxygen consumption from preclinical and clinical studies.

Table 1: Preclinical Data in Anesthetized Dogs

| Parameter | Dosage (µg/kg, i.v.) | Change | Reference |

| Myocardial Oxygen Consumption | 50, 100 | Significant Decrease | [8] |

| Myocardial Oxygen Consumption | 50, 100, 250 | Decrease | [9] |

| Coronary Blood Flow | 50, 100, 250 | Decrease | [9] |

| Left Coronary Artery Flow | Not specified | Reduced | [10] |

| Coronary Resistance | 50, 100, 250 | Unaffected | [9][10] |

| Heart Rate | Not specified | Moderately Affected | [10] |

| Aortic & Left Ventricular Pressures (Afterload) | Not specified | Dose-dependent Decrease | [10] |

| Left Ventricular End-Diastolic Pressure (Preload) | Not specified | Sustained Fall | [10] |

| Stroke Volume | Not specified | Decrease | [10] |

| Cardiac Output | Not specified | Decrease | [10] |

Table 2: Clinical Data in Patients with Coronary Artery Disease

| Parameter | Dosage | Change | Reference |

| Myocardial Oxygen Consumption | 2-3 mg | Decrease | [11] |

| Myocardial Oxygen Consumption (during pacing-induced angina) | i.v. | Increase of 33% above control (vs. 58.3% without drug) | [7][12] |

| Left Ventricular End-Diastolic Pressure | i.v. | Sharp Fall | [7][12] |

| Systolic Blood Pressure (at rest and all workloads) | Single sublingual dose | Significant Reduction | [13] |

| ST-segment Depression (submaximal exercise) | Single sublingual dose | Significant Reduction | [13] |

| Symptom-limited Oxygen Consumption (maximal exercise) | Single sublingual dose | Significant Increase | [13] |

| Coronary Sinus Blood Flow | 2-3 mg | Decrease | [11] |

| Left Ventricular Systolic Pressure | 2-3 mg | Decrease | [11] |

| Cardiac Output | 2-3 mg | Decrease | [11] |

Detailed Experimental Protocols

Preclinical Evaluation in Anesthetized Dogs

A frequently cited model for assessing the impact of this compound on myocardial oxygen consumption involves the use of anesthetized, open-chest dogs.

Objective: To measure the effects of intravenous this compound on coronary circulation, myocardial oxygen consumption, and systemic hemodynamics.

Methodology:

-

Animal Model: Adult mongrel dogs are anesthetized and mechanically ventilated.

-

Surgical Preparation: A thoracotomy is performed to expose the heart. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the left ventricle to measure left ventricular pressure. The left main coronary artery is isolated to measure coronary blood flow using an electromagnetic flowmeter. A catheter is introduced into the coronary sinus to obtain coronary venous blood samples.

-

Hemodynamic Measurements: Aortic pressure, left ventricular pressure, and heart rate are continuously recorded. Cardiac output is determined by thermodilution.

-

Myocardial Oxygen Consumption Calculation: Myocardial oxygen consumption (MVO2) is calculated as the product of coronary blood flow and the arteriovenous oxygen difference across the myocardium. Blood samples are drawn simultaneously from the femoral artery and the coronary sinus to determine the oxygen content.

-

Drug Administration: this compound is administered intravenously at varying doses (e.g., 50, 100, 250 µg/kg).[9]

-

Data Collection: All hemodynamic and metabolic parameters are measured at baseline and at specific time points following drug administration.

Clinical Evaluation in Patients with Stable Angina

Human studies often employ exercise tolerance tests to evaluate the efficacy of antianginal drugs like this compound.

Objective: To assess the effect of a single dose of this compound on exercise tolerance and hemodynamic parameters in patients with stable coronary heart disease.

Methodology:

-

Study Design: A double-blind, placebo-controlled, crossover study design is typically used.

-

Patient Population: Patients with a documented history of coronary artery disease and stable exertional angina are recruited.

-

Drug Administration: A single dose of this compound or a matching placebo is administered sublingually approximately one hour before the exercise test.

-

Exercise Tolerance Test: Patients undergo a standardized, symptom-limited exercise test on a bicycle ergometer or treadmill.

-

Measurements:

-

Hemodynamics: Heart rate and blood pressure are measured at rest and at each stage of the exercise protocol.

-

Electrocardiogram (ECG): A 12-lead ECG is continuously monitored for ST-segment depression.

-

Oxygen Consumption: Symptom-limited oxygen consumption (VO2 max) is measured.

-

Workload: The total mechanical work performed is calculated.

-

-

Data Analysis: The parameters measured after this compound administration are compared to those after placebo administration.

Conclusion

This compound effectively reduces myocardial oxygen consumption primarily by decreasing cardiac preload and afterload through its NO-mediated vasodilatory effects.[1][4][5] This action is a direct consequence of the cGMP signaling pathway activation in vascular smooth muscle.[4][6] Preclinical and clinical data consistently demonstrate a reduction in MVO2 and an improvement in ischemic parameters. The detailed experimental protocols provided herein serve as a guide for the design and interpretation of studies investigating the cardiovascular effects of this compound and other NO donors. The lack of tolerance development with long-term use makes this compound a valuable therapeutic option in the management of chronic angina pectoris.[1]

References

- 1. [this compound in the treatment of coronary insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Comparative short-term effect of once-daily this compound on chronic angina in general practitioners' versus cardiologists' coronary patient populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. [Pharmacological basis of therapy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Ventricular Electrical Remodeling and Arrhythmogenesis in Rats With Chronic β-Adrenergic Receptor Activation Through the NO/cGMP/PKG Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of this compound on coronary collateral blood flow in acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Effects of this compound on the coronary circulation in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic and coronary effects of this compound at basal state, during atrial pacing, and during cold pressor test in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haemodynamic effects of this compound in patients with severe chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on exercise tolerance in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Molsidomine: A Versatile Tool for Investigating Endothelial-Derived Relaxing Factor (NO) Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial-Derived Relaxing Factor (EDRF), now unequivocally identified as nitric oxide (NO), is a pivotal signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and neurotransmission. Understanding the intricate mechanisms of the NO signaling pathway is crucial for the development of novel therapeutics for a myriad of cardiovascular diseases. Molsidomine, a long-acting vasodilator, serves as an invaluable pharmacological tool for this purpose. As a prodrug, it is metabolically converted to its active metabolite, 3-morpholinosydnonimine (SIN-1), which spontaneously releases NO, thereby bypassing the enzymatic steps required by other nitrovasodilators. This unique property makes this compound an ideal agent for studying the direct downstream effects of NO in various experimental settings, without the confounding factors of enzymatic regulation or the rapid development of tolerance. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in studying vasodilation and platelet inhibition, and a summary of key quantitative data.

Introduction to this compound and EDRF (NO)

The discovery of EDRF and its subsequent identification as NO revolutionized our understanding of vascular biology.[1][2] NO is synthesized by endothelial cells and diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[3][4] this compound is a prodrug that, after oral administration, is enzymatically converted in the liver to its active metabolite, SIN-1.[5][6][7] SIN-1 is unstable at physiological pH and spontaneously decomposes to release NO, making it a reliable and continuous source of this signaling molecule for experimental studies.[8][9][10] A key advantage of this compound over traditional nitrates like nitroglycerin is the lack of tolerance development with prolonged use.[6][7][11]

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is entirely dependent on its metabolic conversion and subsequent spontaneous release of NO. The core signaling cascade is as follows:

-

Metabolic Activation: this compound is absorbed and metabolized in the liver to form 3-morpholinosydnonimine (SIN-1).[6][7]

-

Spontaneous NO Release: SIN-1 is a sydnonimine that, at physiological pH, undergoes a non-enzymatic conversion to its open-ring form, SIN-1A.[6][10] This is followed by an oxygen-dependent release of nitric oxide (NO).[9]

-

sGC Activation: The released NO diffuses into vascular smooth muscle cells and platelets.[5] Inside these cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[6][11][12][13]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12][13]

-

Downstream Effects: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[14][15]

Visualization of the this compound Signaling Pathway

Experimental Protocols

This compound and its active metabolite SIN-1 are widely used in a variety of experimental models to probe the NO-cGMP signaling pathway. Below are detailed protocols for key applications.

Ex Vivo Vasodilation Studies using Isolated Aortic Rings

This protocol details the methodology for assessing the vasorelaxant effects of SIN-1 on isolated arterial segments.

4.1.1 Materials

-

Krebs-Henseleit Buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

-

Phenylephrine (B352888) (PE) or other suitable vasoconstrictor.

-

3-morpholinosydnonimine (SIN-1).

-

Organ bath system with force transducers.

-

Gas mixture: 95% O2 / 5% CO2.

4.1.2 Protocol

-

Tissue Preparation: Euthanize the experimental animal (e.g., rat, rabbit) and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.

-

Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-5 mm in width.

-

Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

-

Cumulative Concentration-Response: Once a stable contraction is achieved, add SIN-1 cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation at each SIN-1 concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Visualization of the Ex Vivo Vasodilation Workflow

In Vitro Platelet Aggregation Assay

This protocol outlines the procedure for evaluating the anti-platelet effects of SIN-1 using light transmission aggregometry.

4.2.1 Materials

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., ADP, collagen, thrombin).

-

3-morpholinosydnonimine (SIN-1).

-

Light transmission aggregometer.

-

3.8% sodium citrate (B86180) (for blood collection).

4.2.2 Protocol

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1, blood:citrate).

-

PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Inhibition Assay: Pre-incubate aliquots of PRP with various concentrations of SIN-1 or vehicle control for a specified time (e.g., 5 minutes) at 37°C with continuous stirring.

-

Induction of Aggregation: Add a platelet agonist (e.g., 10 µM ADP) to initiate aggregation.

-

Data Recording and Analysis: Monitor the change in light transmission for 5-10 minutes. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of SIN-1 to that of the vehicle control. Determine the IC50 value from the concentration-inhibition curve.

Measurement of Intracellular cGMP Levels

This protocol provides a general framework for quantifying cGMP accumulation in response to SIN-1 treatment in cultured cells or isolated tissues.

4.3.1 Materials

-

Cultured vascular smooth muscle cells or other target cells/tissues.

-

3-morpholinosydnonimine (SIN-1).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Cell lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).

-

cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

4.3.2 Protocol

-

Cell/Tissue Culture and Treatment: Culture cells to confluence or prepare isolated tissue segments. Pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes.

-

SIN-1 Stimulation: Add various concentrations of SIN-1 to the cells/tissues and incubate for a defined period (e.g., 1-10 minutes) at 37°C.

-

Lysis: Terminate the reaction by removing the medium and adding ice-cold lysis buffer.

-

Sample Preparation: Scrape the cells and centrifuge the lysate to pellet the cellular debris. Collect the supernatant for cGMP measurement.

-

cGMP Quantification: Follow the manufacturer's instructions for the chosen cGMP EIA or RIA kit to determine the cGMP concentration in the samples.

-

Data Normalization: Normalize the cGMP levels to the protein concentration of the cell lysate.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and its metabolites.

Table 1: Vasodilatory Effects of this compound Metabolites

| Vascular Bed | Species | Metabolite | EC50 (M) | Reference |

| Coronary Artery | Dog | SIN-1A | Significantly lower than SIN-1 and Nitroglycerin | [6] |

| Coronary Artery | Sheep | SIN-1 | Not specified, potent vasodilator | [7] |

| Femoral Artery | Sheep | SIN-1 | Potent vasodilator | [7] |

| Femoral Vein | Sheep | SIN-1 | Potent vasodilator | [7] |

Table 2: Effects of this compound on Platelet Aggregation

| Agonist | Species | Metabolite | IC50 (µM) | Reference |

| Thrombin | Human | SIN-1 | 0.1 - 0.8 | [16] |

| Collagen | Human | SIN-1 | 0.1 - 0.8 | [16] |

| ADP | Human | SIN-1 | 0.1 - 0.8 | [16] |

Table 3: In Vivo Hemodynamic Effects of this compound

| Species | Dose | Route | Key Hemodynamic Changes | Reference |

| Dog | 0.10 mg/kg | i.v. | Prolonged time to coronary vessel occlusion | [17] |

| Dog | 100 µg/kg | i.v. | Reduction of left ventricular preload by 5 mmHg (lasting ≥ 4 hours) | [11] |

| Dog | 50, 100, 250 µg/kg | Oral | Decreased ventricular preload and internal heart dimensions | [18] |

| Dog | 0.05 mg/kg bolus + 0.5 µg/kg/min infusion | i.v. | Reduced volume of myocardial ischemia | [19] |

Table 4: Effects of this compound on cGMP Levels

| Cell/Tissue Type | Species | Metabolite | Observation | Reference |

| Porcine Aortic Endothelial Cells | Pig | SIN-1 | Time- and concentration-dependent increase in cGMP | [12] |

| Bovine Coronary Arteries | Cow | SIN-1 | Increased cGMP levels associated with relaxation | [13] |

Conclusion

This compound, through its active metabolite SIN-1, serves as a powerful and reliable tool for the in-depth study of the EDRF/NO signaling pathway. Its mechanism of spontaneous NO release, independent of enzymatic activity and without the development of tolerance, allows for the precise investigation of the downstream effects of NO on vascular smooth muscle and platelets. The detailed protocols and compiled quantitative data in this guide provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this compound in their experimental endeavors to further elucidate the physiological and pathophysiological roles of nitric oxide and to explore novel therapeutic strategies targeting this critical signaling pathway.

References

- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Haemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasorelaxing actions of this compound and its metabolites, in comparison with nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the this compound metabolite SIN-1 on coronary arteries and peripheral vessels of sheep with special reference to tolerance and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIN-1 partially and RGDS totally counteracts platelet aggregation as assessed in vitro by two independent whole blood methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic and myocardial effects of long-lasting venodilation in the conscious dog: analysis of this compound in comparison with nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIN-1 stimulates the production of cyclic GMP but not cyclic AMP in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Pharmacological basis of therapy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-ischemic actions of this compound by venous and large coronary dilatation in combination with antiplatelet effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of this compound and its metabolite SIN-1 on coronary vessel tone, platelet aggregation, and eicosanoid formation in vitro--inhibition of 12-HPETE biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound on coronary artery thrombosis and myocardial ischemia in acute canine experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of oral this compound effects on ventricular function and dimensions in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The influence of this compound on myocardial ischemia and ventricular dynamics. An in-vivo study in anesthetized dogs by means of computer tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

The history and discovery of sydnonimine class of compounds

An In-depth Technical Guide to the Sydnonimine Class of Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

Sydnonimines are a unique class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology since their initial discovery. Characterized by a 1,2,3-oxadiazole (B8650194) ring with an exocyclic imine group, these compounds cannot be represented by a single covalent structure, existing as a resonance hybrid with delocalized positive and negative charges. First reported in 1957, their pharmacological potential, particularly as nitric oxide (NO) donors, led to extensive research in the 1970s and the development of notable drugs such as the antianginal agent molsidomine and the psychostimulants mesocarb and feprosidnine (B1202311).[1] This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and mechanisms of action of sydnonimines. It includes detailed experimental protocols, quantitative biological data, and explores their structure-activity relationships, offering valuable insights for professionals in drug discovery and development.

History and Discovery

The chemistry of mesoionic compounds began with the discovery of sydnones in 1935. However, the sydnonimine class was first reported in 1957.[1] These compounds remained a niche area of study until the 1970s, when significant pharmacological properties were discovered, largely by researchers in the Soviet Union.[2][3] This era saw the development of two prominent psychostimulant drugs, Feprosidnine (brand name: Sydnophen) and Mesocarb (brand name: Sidnocarb).[2][4]

-

Feprosidnine (Sydnophen): Developed in the USSR in the 1970s, feprosidnine is structurally related to amphetamine and was indicated for conditions such as fatigue, apathy, and asthenic depressions.[2][3] Its mechanism of action is complex, involving reversible monoamine oxidase (MAO) inhibition and nitric oxide donation, among other effects.[2]

-

Mesocarb (Sidnocarb): Also developed in the 1970s in the Soviet Union, mesocarb was used for a variety of indications including asthenia and apathy.[4] It acts as an atypical dopamine (B1211576) reuptake inhibitor.[4]

The discovery that sydnonimines could act as prodrugs for nitric oxide (NO) expanded their therapeutic potential, leading to the development of drugs like this compound for the treatment of angina pectoris. Their ability to release NO and stimulate soluble guanylate cyclase (sGC) became a central focus of research.[5] More recently, interest in sydnonimines has been renewed due to their application in chemical biology as dipoles for bioorthogonal click-and-release reactions.[1][6][7]

Synthesis of Sydnonimines

The synthesis of sydnonimines typically involves the nitrosation of an α-aminoacetonitrile followed by cyclization. The general synthetic pathway allows for a wide variety of substituents to be introduced, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

A common method for synthesizing N-substituted sydnonimines starts with an appropriate primary amine, which is reacted to form an N-substituted-α-aminoacetonitrile. This intermediate is then nitrosated, and subsequent cyclization yields the sydnonimine ring.

Caption: General workflow for the synthesis of sydnonimines.

Experimental Protocol: Synthesis of Feprosidnine

This protocol is based on the synthesis described for Feprosidnine (3-(1-phenylpropan-2-yl)sydnonimine).[2]

Materials:

-

Amphetamine

-

Glycolonitrile

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Suitable solvent (e.g., water, ethanol)

-

Reaction vessel with stirring and temperature control

-

Extraction and purification equipment (separatory funnel, chromatography columns, etc.)

Procedure:

-

Formation of the Aminoacetonitrile (B1212223) Intermediate:

-

To a solution of glycolonitrile, add amphetamine.

-

The reaction mixture is stirred, typically overnight, at room temperature to allow for the formation of N-(1-phenyl-2-propylamine)-acetonitrile.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

-

Nitrosylation and Cyclization:

-

Cool the reaction mixture containing the aminoacetonitrile intermediate in an ice bath.

-

Slowly add a solution of sodium nitrite in water.

-

While maintaining the low temperature, add hydrochloric acid dropwise to generate nitrous acid in situ. This initiates the N-nitrosation of the secondary amine.

-

The N-nitroso intermediate rapidly cyclizes under the acidic conditions to form the feprosidnine hydrochloride salt.

-

-

Isolation and Purification:

-

The product may precipitate from the reaction mixture or can be extracted using an organic solvent after neutralization.

-

The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure feprosidnine.

-

Mechanism of Action: NO-Mediated Signaling

A primary mechanism of action for many pharmacologically active sydnonimines is their ability to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[5]

Sydnonimines are considered NO-donors. They can undergo hydrolysis to an open-ring A-form, which then decomposes to release NO.[5] This released NO subsequently activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to a cascade of downstream effects, including the activation of protein kinase G (PKG), which ultimately results in vasodilation and inhibition of platelet aggregation.[5]

Caption: NO-mediated signaling pathway of sydnonimines.

Quantitative Biological Data and Structure-Activity Relationships